[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine backbone modified with an acetylated amine and an isopropyl carbamate group. Its structure combines rigidity from the piperidine ring with flexibility introduced by the acetyl and benzyl ester moieties, which may influence its binding affinity and metabolic stability .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDGPTPAJQLEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353943-98-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 345.45 g/mol
The structure features a piperidine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter systems and potential anticancer properties.
1. Anticancer Properties
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The mechanism involves apoptosis induction and interference with cancer cell proliferation pathways.
2. Neuroprotective Effects
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in Alzheimer's disease therapy. Compounds containing piperidine moieties have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment . Inhibiting these enzymes can enhance cholinergic transmission and alleviate cognitive decline associated with neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization. Various derivatives of this compound have been explored for their enhanced biological activity and specificity towards target enzymes .
Case Studies
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has shown that modifications to the piperidine ring can significantly impact the biological activity of the compound. For example, introducing different substituents on the benzyl group can enhance cholinesterase inhibition, indicating a need for careful design in developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of carbamate-functionalized piperidine and pyrrolidine derivatives. Below is a detailed comparison with key analogs:
Structural Variations
Key Observations :
- Core Heterocycle : Piperidine derivatives (e.g., target compound) generally exhibit higher metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
Physicochemical Properties
- Solubility: The benzyl ester moiety in the target compound improves lipid solubility compared to non-esterified analogs, suggesting better membrane permeability .
- Stability : Carbamate derivatives with acetylated amines (e.g., target compound) demonstrate slower hydrolysis in plasma compared to ethylamine-substituted analogs, as observed in preliminary stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
